N-(5-bromo-2-fluorobenzyl)-O-methylhydroxylamine
Overview
Description
N-(5-bromo-2-fluorobenzyl)-O-methylhydroxylamine is an organic compound characterized by the presence of bromine and fluorine atoms attached to a benzyl group, along with a methoxy group attached to a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 5-bromo-2-fluorotoluene as a starting material, which undergoes bromination using N-bromosuccinimide (NBS) to form 5-bromo-2-fluorobenzyl bromide . This intermediate is then reacted with O-methylhydroxylamine under suitable conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for N-(5-bromo-2-fluorobenzyl)-O-methylhydroxylamine may involve large-scale bromination and fluorination processes followed by the introduction of the hydroxylamine group. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-fluorobenzyl)-O-methylhydroxylamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with boronic acids can yield biaryl compounds, while oxidation can produce corresponding ketones or aldehydes.
Scientific Research Applications
N-(5-bromo-2-fluorobenzyl)-O-methylhydroxylamine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-fluorobenzyl)-O-methylhydroxylamine involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the hydroxylamine moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and other biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(5-bromo-2-fluorobenzyl)-O-methylhydroxylamine include:
2-Bromo-5-fluorobenzyl alcohol: A related compound with a hydroxyl group instead of a hydroxylamine moiety.
5-Bromo-2-fluorotoluene: A precursor used in the synthesis of this compound.
(2-bromo-5-fluorobenzoyl)ethyl acetate: Another compound with similar bromine and fluorine substitution patterns.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms on the benzyl group, combined with a methoxy group on the hydroxylamine moiety. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(5-bromo-2-fluorophenyl)-N-methoxymethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO/c1-12-11-5-6-4-7(9)2-3-8(6)10/h2-4,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFJBMFFEUALGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONCC1=C(C=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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